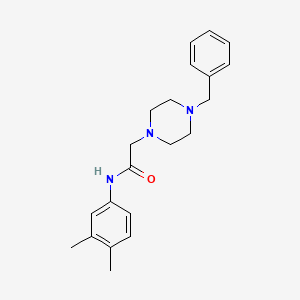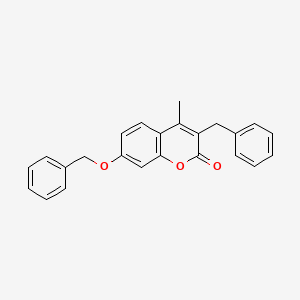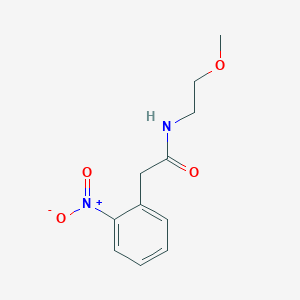
6-bromo-2-(3-nitrophenyl)-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-bromo-2-(3-nitrophenyl)-4-phenylquinoline” is a quinoline derivative. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow due to the oxidation of quinoline to the quinoline-N-oxide .
Synthesis Analysis
The synthesis of quinoline derivatives is a well-studied area in organic chemistry. There are several methods for synthesizing quinoline derivatives, including the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes syntheses . The specific synthesis route for “this compound” would depend on the starting materials and the specific conditions used.Molecular Structure Analysis
The molecular structure of “this compound” would consist of a quinoline core, which is a fused benzene and pyridine ring. It would have a bromine atom substituted at the 6-position, a phenyl group substituted at the 4-position, and a nitrophenyl group substituted at the 2-position .Chemical Reactions Analysis
Quinoline derivatives are known to participate in a variety of chemical reactions. They can undergo electrophilic substitution reactions similar to benzene and pyridine . The presence of electron-withdrawing (nitro group) and electron-donating groups (phenyl group) can influence the reactivity of the compound.Propiedades
IUPAC Name |
6-bromo-2-(3-nitrophenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrN2O2/c22-16-9-10-20-19(12-16)18(14-5-2-1-3-6-14)13-21(23-20)15-7-4-8-17(11-15)24(25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAZVBGVOPHTEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,5'-(dichloromethylene)bis[1-(4-nitrophenyl)-1H-tetrazole]](/img/structure/B5059657.png)


![methyl 2-methyl-4-(2-nitrobenzylidene)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5059681.png)
![N-benzyl-N-(4-{[2-(1-methyl-4-piperidinylidene)hydrazino]carbonyl}phenyl)methanesulfonamide](/img/structure/B5059686.png)
![methyl 2-[(cyclohexylcarbonyl)amino]-4-methyl-5-(4-morpholinylcarbonyl)-3-thiophenecarboxylate](/img/structure/B5059695.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059705.png)

![isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B5059717.png)
![2-{[4-(4-chlorophenyl)-6-methyl-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B5059730.png)
![9-[4-(2,3-dichlorophenoxy)butyl]-9H-carbazole](/img/structure/B5059741.png)
![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)
![[2-(2-fluorophenyl)ethyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B5059758.png)
![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)